4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
Mechanism of Action
Mode of Action
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by amines and alcohols. This results in the formation of sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
The compound can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
Result of Action
It’s known that the compound can cause burns of eyes, skin and mucous membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s soluble in organic solvents like dichloromethane (DCM) and methanol .
Advantages and Limitations for Lab Experiments
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride(trifluoromethyl)benzenesulfonyl chloride has several advantages and limitations for use in laboratory experiments. One of the main advantages is its high reactivity, which makes it a useful reagent for organic synthesis. It is also relatively easy to handle and is not particularly volatile. However, it is also toxic and corrosive, and should be handled with appropriate protective equipment. It is also relatively expensive, which can limit its use in some laboratory experiments.
Future Directions
The future directions for the use of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride(trifluoromethyl)benzenesulfonyl chloride are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of metal-organic frameworks and other nanomaterials. It could also be used in the development of new synthetic methods for organic synthesis. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research. It is used in organic synthesis as a protecting group for amino acids, peptides, and other compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. It has been used in the synthesis of various heterocyclic compounds such as thiophenes and pyridines. This compound(trifluoromethyl)benzenesulfonyl chloride has also been used in the synthesis of metal-organic frameworks and other nanomaterials.
properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-5-2-3-7(16(9,13)14)6(4-5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLLWGQBRDQKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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